2,6-Dimethylcyclohexanone

概要

説明

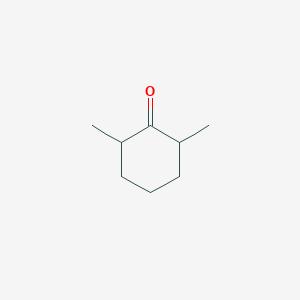

2,6-Dimethylcyclohexanone (CAS 2816-57-1) is a cyclic ketone with methyl substituents at the 2- and 6-positions of the cyclohexanone ring. Its molecular formula is C₈H₁₄O (molecular weight: 126.20 g/mol), and it exists as a mixture of isomers (cis and trans) in commercial preparations, typically at 98% purity . Key physical properties include:

- Boiling Point: 174–176 °C

- Density: 0.925 g/mL at 25 °C

- Refractive Index: $ n^{20}_D $ 1.447

- Appearance: Clear, pale-yellow liquid .

Structurally, the compound features a cyclohexanone backbone with two methyl groups in para positions, leading to steric and electronic effects that influence its reactivity. This structure is critical in applications such as tetraoxane synthesis (anti-malarial agents) , β-damascone production (fragrance precursor) , and tropone derivatives (organic synthesis intermediates) .

化学反応の分析

2,6-Dimethylcyclohexanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield 2,6-dimethylcyclohexanol.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: 2,6-Dimethylcyclohexanol.

Substitution: Oximes.

科学的研究の応用

Synthetic Methodologies

2,6-Dimethylcyclohexanone serves as a key starting material for synthesizing a range of compounds due to its unique structural properties. Below are some notable synthetic applications:

Synthesis of 2,6-Dimethyltropone

A method has been developed for synthesizing 2,6-dimethyltropone from this compound. This process involves several steps including the formation of trimethylsilyl enol ether and subsequent reactions that yield 2,6-dimethyltropone with an overall yield of 52% . This compound is significant for its potential use in synthesizing naturally occurring antiviral agents.

Production of β-Damascone

This compound can be converted into β-damascone through a Rupe rearrangement or Barton vinyl iodation. The synthesis involves multiple steps but notably does not require purification of intermediates, aligning with green chemistry principles . The final product is obtained in good yields (up to 84%), making this a viable pathway for industrial applications.

Reduction Reactions

The compound is also utilized in reduction reactions to produce alcohols:

Sodium Borohydride Reduction

In experiments where sodium borohydride is used to reduce this compound, a stereoisomeric mixture of secondary alcohols is produced. The reaction showcases the transformation of the ketone functional group into alcohols and highlights the different stereochemical outcomes based on the cis and trans configurations of the starting material . The resulting alcohols can be characterized using chromatographic techniques and IR spectroscopy.

Industrial Applications

Research has shown that this compound is used in the fragrance industry as a precursor to various aroma compounds due to its pleasant odor profile. Its derivatives are employed in perfumes and flavorings, showcasing its commercial viability.

Academic Research

Several studies have focused on the molecular interactions of binary mixtures involving this compound, examining parameters such as density and viscosity at different temperatures . These studies contribute to understanding how this compound interacts with other solvents and solutes, which is essential for formulating new products.

作用機序

The mechanism of action of 2,6-Dimethylcyclohexanone involves its interaction with various molecular targets and pathways. The compound’s carbonyl group is highly reactive, making it a suitable substrate for nucleophilic addition and substitution reactions. These interactions can lead to the formation of various products, depending on the reagents and conditions used .

類似化合物との比較

Comparison with Structural Isomers and Analogous Compounds

Positional Isomers: 2,4-Dimethylcyclohexanone vs. 2,6-Dimethylcyclohexanone

The position of methyl groups significantly alters reactivity and applications:

Key Finding: Reduction of this compound with NaBH₄ in methanol yields cis-cis-2,6-dimethylcyclohexanol as the major product (contrary to earlier reports of trans-trans dominance). Solvent polarity and steric bulk (e.g., ethanol vs. methanol) modulate isomer ratios .

Functional Group Analogs

2,6-Dimethylcyclohexane-1-sulfonyl Chloride

- Structure : Replaces the ketone with a sulfonyl chloride group.

- Reactivity : More electrophilic due to the -SO₂Cl group; used in nucleophilic substitutions.

- Applications: Drug development intermediates (vs. This compound’s role in anti-malarial agents) .

(2,6-Dimethylcyclohexyl)hydrazine Dihydrochloride

- Synthesis: Derived from this compound via hydrazine condensation.

- Uniqueness : The para-methyl substitution enhances stability in acidic/basic conditions compared to 2,4- or 3,5-dimethyl analogs .

Ring-Size and Functional Variants

Reaction-Specific Comparisons

Adsorption of Volatile Organic Compounds (VOCs)

The methyl groups in this compound increase hydrophobicity, enhancing adsorption on porous materials like activated carbon. Comparatively, cyclohexanone exhibits lower adsorption capacity due to reduced van der Waals interactions .

Data Tables

Table 1: Physical Properties of Selected Cyclohexanone Derivatives

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Refractive Index ($ n^{20}_D $) |

|---|---|---|---|---|

| This compound | C₈H₁₄O | 174–176 | 0.925 | 1.447 |

| Cyclohexanone | C₆H₁₀O | 155.6 | 0.948 | 1.450 |

| 2-Methylcyclohexanone | C₇H₁₂O | 165–167 | 0.919 | 1.444 |

Table 2: Reduction Products of this compound in Different Solvents

| Solvent | Major Isomer (%) | Minor Isomer (%) |

|---|---|---|

| Methanol | cis-cis (85) | trans-trans (15) |

| Ethanol | cis-cis (70) | trans-trans (30) |

| THF | cis-cis (60) | trans-trans (40) |

Data adapted from

生物活性

2,6-Dimethylcyclohexanone (DMCHO), a cyclic ketone with the molecular formula C8H14O, has garnered interest in various fields including organic synthesis and pharmacology. This compound exists in multiple isomeric forms, primarily cis and trans, which can influence its biological activity and applications. This article reviews the biological activity of DMCHO, highlighting its synthesis, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 126.199 g/mol

- CAS Number : 2816-57-1

- IUPAC Name : 2,6-dimethylcyclohexan-1-one

- PubChem CID : 17780

Synthesis of this compound

DMCHO can be synthesized through various methods. One notable approach involves the Rupe rearrangement, which allows for the conversion of simpler precursors into DMCHO with good yields. The general reaction scheme is as follows:

This method is advantageous due to its efficiency and the high purity of the final product obtained without extensive purification steps .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of DMCHO. A study investigated its efficacy against various bacterial strains, revealing that DMCHO exhibits significant antibacterial properties. The minimum inhibitory concentration (MIC) values indicated that DMCHO could inhibit the growth of Gram-positive bacteria more effectively than Gram-negative bacteria .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.25 |

Anti-Malarial Activity

DMCHO has also been explored for its anti-malarial properties. In a series of experiments involving tetraoxane synthesis, DMCHO was found to be a precursor for compounds exhibiting potent anti-malarial activity. The derivatives synthesized from DMCHO showed promising results in inhibiting Plasmodium falciparum growth in vitro .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of DMCHO. In animal models, DMCHO demonstrated the ability to reduce oxidative stress markers and improve cognitive function following induced neurotoxicity. This suggests potential applications in treating neurodegenerative diseases .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested DMCHO against a panel of pathogenic bacteria. The results indicated that DMCHO not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for bacterial virulence and resistance .

Case Study 2: Synthesis and Evaluation of Tetraoxanes

A study highlighted the synthesis of tetraoxanes from DMCHO derivatives and their subsequent evaluation for anti-malarial activity. The synthesized compounds were tested against Plasmodium falciparum, showing IC50 values in the low micromolar range, indicating strong potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,6-dimethylcyclohexanone, and how do reaction conditions influence isomer ratios?

- Methodology : this compound is typically synthesized via acid-catalyzed dehydration of methylcyclohexanol derivatives. Isomer ratios (cis:trans) depend on steric and thermodynamic factors. For example, catalytic oxidation of 2,6-dimethylcyclohexanol using Au/CeO₂ nanoparticles under O₂ yields 94% selectivity for the ketone, with isomer ratios influenced by solvent polarity and temperature .

- Key Data :

Q. How can cis/trans isomers of this compound be separated and characterized?

- Methodology : Gas chromatography (GC) with polar columns (e.g., silica-based phases) effectively separates isomers. NMR and IR spectroscopy distinguish cis/trans configurations via coupling constants () and carbonyl stretching frequencies. For example, cis isomers exhibit higher values (axial-equatorial interactions) and distinct IR absorption at 920–1060 cm⁻¹ .

Q. What are the primary applications of this compound in organic synthesis?

- Applications :

- Tetraoxane Synthesis : Used to synthesize dispiro-1,2,4,5-tetraoxanes with antimalarial activity. Steric hindrance from methyl groups enhances metabolic stability .

- β-Damascone Production : Serves as a precursor in multi-step syntheses, achieving high yields (e.g., 52% overall yield in a 5-step route) without intermediate purification .

Advanced Research Questions

Q. How do solvent effects influence stereoselectivity in the reduction of this compound?

- Mechanistic Insight : Reduction with NaBH₄ in methanol predominantly yields cis-2,6-dimethylcyclohexanol (cis:trans = 85:15). Switching to bulkier solvents (e.g., ethanol) increases trans isomer ratios due to steric hindrance during enolate formation .

- Contradiction Analysis : Early studies misassigned trans-trans as the major product; NMR later confirmed cis-cis dominance, highlighting the need for advanced spectroscopic validation .

Q. What computational approaches predict the adsorption behavior of this compound in environmental or catalytic systems?

- Methodology : Density Functional Theory (DFT) models correlate adsorption energies with molecular geometry. For example, interactions with activated carbon or metal-organic frameworks (MOFs) are influenced by ketone polarity and methyl group sterics .

- Experimental Validation : Adsorption studies in liquid toluene show trace VOC removal efficiencies up to 80% under optimized conditions .

Q. How does photochemical reactivity of this compound oxime inform Beckmann rearrangement mechanisms?

- Mechanistic Insight : UV irradiation of cis/trans oximes (derived from hydroxylamine hydrochloride) triggers Beckmann rearrangement to ε-caprolactam analogs. Reaction rates depend on isomer conformation, with trans oximes favoring faster rearrangement due to reduced steric strain .

Q. Data Contradiction and Resolution

Q. Why do conflicting reports exist regarding isomer stability in synthetic intermediates?

- Case Study : In the synthesis of 2,6-dimethyltropone, dichlorocarbene addition to trimethylsilyl enol ethers produces bicyclic intermediates. At 150–300°C, competing pathways yield mixtures of 2-chloro-3,7-dimethylcyclohept-2-en-1-one (3a) and silyloxy derivatives (3b). Discrepancies arise from temperature-dependent equilibria, resolved via HMQC and NOE NMR .

Q. Methodological Best Practices

Q. What strategies optimize yields in multi-step syntheses using this compound?

- Guidelines :

- Continuous Flow Processes : Enhance efficiency in β-damascone synthesis by minimizing intermediate purification .

- Catalyst Selection : Au/CeO₂ nanoparticles improve oxidation selectivity (>90%) under solvent-free conditions .

Q. Safety and Handling

Q. What safety protocols are critical for handling this compound in lab settings?

特性

IUPAC Name |

2,6-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-4-3-5-7(2)8(6)9/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILVYPLQKCQNJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863029 | |

| Record name | 2,6-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2816-57-1 | |

| Record name | 2,6-Dimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2816-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylcyclohexan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002816571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLCYCLOHEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。